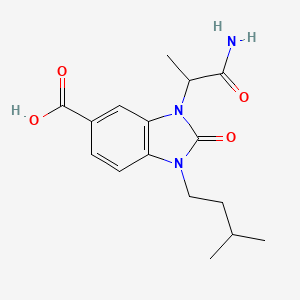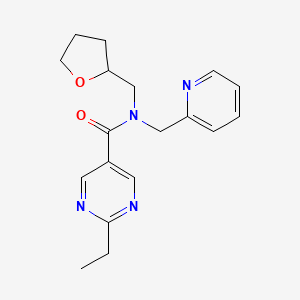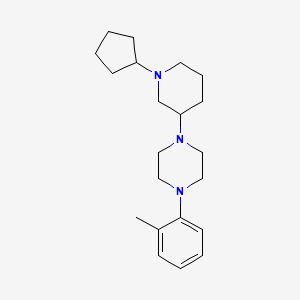![molecular formula C16H25NO B3852711 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol](/img/structure/B3852711.png)
4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol
Vue d'ensemble
Description
4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol, also known as MPAC, is a synthetic compound that belongs to the class of cyclohexanols. MPAC has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol has also been shown to modulate the activity of various receptors in the brain, including the alpha-2 adrenergic receptor and the sigma-1 receptor. These actions are thought to contribute to the neuroprotective and neuromodulatory effects of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol.
Biochemical and Physiological Effects:
4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in the levels of dopamine and norepinephrine in the brain, as well as a reduction in the levels of oxidative stress and inflammation. Additionally, 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol for lab experiments is its relatively low toxicity and high solubility in water. This makes it a useful compound for in vitro and in vivo studies of its pharmacological properties. However, one of the limitations of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol is its relatively short half-life in the body, which can make it difficult to achieve therapeutic concentrations in vivo.
Orientations Futures
There are several potential future directions for research on 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol. One area of interest is the development of more potent and selective analogs of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol that can be used for therapeutic purposes. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol and its effects on various neurotransmitter systems in the brain. Finally, there is a need for more studies on the safety and efficacy of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol in human clinical trials.
In conclusion, 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol is a synthetic compound that has shown potential therapeutic applications in various fields of medicine. Its unique chemical structure and pharmacological properties make it an interesting compound for further research. Further studies are needed to fully elucidate the mechanism of action of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol and its potential therapeutic applications.
Applications De Recherche Scientifique
4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol has been investigated for its potential use as an antidepressant and anxiolytic agent due to its ability to modulate the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Propriétés
IUPAC Name |
4-(4-phenylbutan-2-ylamino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13(7-8-14-5-3-2-4-6-14)17-15-9-11-16(18)12-10-15/h2-6,13,15-18H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWGNBULMRQBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenylbutan-2-ylamino)cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B3852631.png)
![N-[(1-benzyl-3-piperidinyl)methyl]-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B3852632.png)

![3-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B3852647.png)

![3-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B3852658.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3852666.png)
![1-(diethylamino)-3-(2-methoxy-5-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3852672.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B3852677.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B3852689.png)
![1-(4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B3852695.png)
![ethyl 4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3852705.png)
![N-{4-[(3,5-dimethyl-1-piperidinyl)methyl]phenyl}acetamide](/img/structure/B3852712.png)